Ebvaciclib

Beschreibung

This compound is an orally bioavailable, cyclin dependent kinase (CDK) inhibitor, with potential antineoplastic activity. Upon administration, this compound selectively targets, binds to and inhibits the activity of CDKs. Inhibition of these kinases leads to cell cycle arrest, an induction of apoptosis, and inhibition of tumor cell proliferation. CDKs are ATP-dependent serine/threonine kinases that are important regulators of cell cycle progression and proliferation and are frequently overexpressed in tumor cells.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

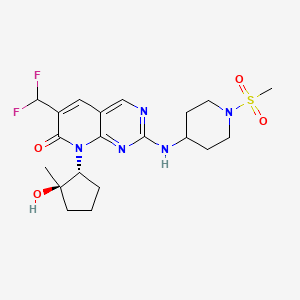

6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEKHLDZKRQLLN-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2185857-97-8 | |

| Record name | Ebvaciclib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2185857978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EBVACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B512HJD65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ebvaciclib: A Technical Deep-Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ebvaciclib (PF-06873600) is a potent, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs) 2, 4, and 6. These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By simultaneously inhibiting CDK2, CDK4, and CDK6, this compound disrupts the cell cycle machinery, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects by targeting the key engines of cell cycle progression: CDK2, CDK4, and CDK6. In normal and cancerous cells, the transition from the G1 phase (growth) to the S phase (DNA synthesis) is tightly controlled by the Retinoblastoma (Rb) protein.

The primary mechanism of action of this compound involves the following key steps:

-

Inhibition of CDK4/6-Cyclin D Complexes: In the G1 phase, CDK4 and CDK6 form complexes with Cyclin D. These complexes phosphorylate the Rb protein.

-

Prevention of Rb Phosphorylation: this compound binds to the ATP-binding pocket of CDK4 and CDK6, preventing them from phosphorylating Rb.

-

Maintenance of Rb-E2F Repression: Hypophosphorylated (active) Rb remains bound to the E2F family of transcription factors, preventing them from initiating the transcription of genes required for S-phase entry.

-

Induction of G1 Cell Cycle Arrest: By blocking the Rb-E2F pathway, this compound effectively halts the cell cycle in the G1 phase.

-

Inhibition of CDK2-Cyclin E Complexes: As cells approach the G1/S transition, the CDK2-Cyclin E complex becomes active and further phosphorylates Rb to promote S-phase entry. This compound's potent inhibition of CDK2 provides a secondary block, which is particularly relevant in tumors that have developed resistance to selective CDK4/6 inhibitors through the upregulation of Cyclin E.

-

Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis, in cancer cells.[1]

This dual inhibition of CDK2, in addition to CDK4/6, gives this compound the potential to overcome resistance mechanisms that can emerge with therapies targeting only CDK4/6.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Potency of this compound

| Target | Assay Type | Value (nM) | Reference |

| CDK2 | Ki | 0.09 | [3] |

| CDK4 | Ki | 0.13 | [3] |

| CDK6 | Ki | 0.16 | [3] |

| OVCAR-3 Cells | EC50 (6-day incubation) | 45 | [3] |

| OVCAR-3 Cells | IC50 | 48 | [3] |

Table 2: Key Efficacy Results from the Phase 1/2a Clinical Trial (NCT03519178) in HR+/HER2- Metastatic Breast Cancer [1][2]

| Patient Cohort | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Post-CDK4/6i | This compound + Fulvestrant | 6.7% | 5.6 months |

| CDK4/6i Naïve | This compound + Fulvestrant | 22.7% | 11.1 months |

Table 3: Dose-Limiting Toxicities (DLTs) in the Phase 1/2a Clinical Trial (NCT03519178) [2]

| Dose Level | Number of Patients with DLTs | Type of DLT |

| 35 mg BID | 2 | Grade 3 febrile neutropenia, Grade 3 colitis |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies and information from the "Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer" publication and its likely supplementary information.

In Vitro Kinase Inhibition Assay (Determination of Ki)

Objective: To determine the inhibitory constant (Ki) of this compound against CDK2, CDK4, and CDK6.

Materials:

-

Recombinant human CDK2/Cyclin E, CDK4/Cyclin D1, and CDK6/Cyclin D3 enzymes

-

ATP, [γ-³³P]ATP

-

Rb protein (substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Filter plates

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction plate, combine the kinase, substrate (Rb), and this compound at various concentrations in the assay buffer.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

Determine the Ki value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Cell Proliferation Assay (CyQuant Assay)

Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line (e.g., OVCAR-3)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

CyQuant® Cell Proliferation Assay Kit

-

Fluorescence plate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 6 days).

-

At the end of the incubation, remove the medium and freeze the plate at -80°C.

-

Thaw the plate and add the CyQuant GR dye/cell-lysis buffer to each well.

-

Incubate for 5 minutes at room temperature, protected from light.

-

Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.

-

Plot the fluorescence intensity against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Western Blot for Phospho-Rb (pRb)

Objective: To assess the effect of this compound on the phosphorylation of Rb in cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture the cancer cells and treat them with various concentrations of this compound for a specified time.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against pRb overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., OVCAR-3)

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Protocol:

-

Inject the cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for pRb and Ki67 immunohistochemistry).

Conclusion

This compound is a potent inhibitor of CDK2, CDK4, and CDK6 with a well-defined mechanism of action centered on the disruption of the Rb-E2F cell cycle checkpoint. Its ability to target CDK2 in addition to CDK4/6 provides a strong rationale for its development, particularly in the context of overcoming resistance to more selective CDK4/6 inhibitors. Preclinical data demonstrate its potent anti-proliferative activity in cancer cell lines and in vivo tumor models. The Phase 1/2a clinical trial has provided initial evidence of its safety and efficacy in patients with advanced breast cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

- 1. Seize the engine: Emerging cell cycle targets in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Therapeutic Potential of Ebvaciclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebvaciclib (PF-06873600) is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6.[1][2] By targeting key regulators of cell cycle progression, this compound induces cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation.[2][3] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical trial findings. Detailed experimental protocols and structured data presentation are included to facilitate further research and development.

Introduction

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[1][3] Dysregulation of CDK activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.[1] this compound is a first-in-class inhibitor that potently targets CDK2, CDK4, and CDK6, offering a broader spectrum of cell cycle control compared to selective CDK4/6 inhibitors.[4] This simultaneous inhibition is hypothesized to overcome mechanisms of resistance to CDK4/6-selective therapies.[5]

Mechanism of Action

This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6.[2][3] In the G1 phase of the cell cycle, CDK4 and CDK6, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb).[6] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry.[6] CDK2, in complex with cyclin E, further phosphorylates Rb and other substrates to promote the G1/S transition and DNA replication.[7] By inhibiting these CDKs, this compound prevents Rb phosphorylation, leading to a G1 cell cycle arrest and subsequent tumor growth inhibition.[5][6]

Preclinical Data

In Vitro Potency and Cellular Activity

This compound has demonstrated potent inhibition of its target kinases and anti-proliferative activity in various cancer cell lines.

| Target | Parameter | Value (nM) |

| CDK2 | Ki | 0.09 |

| CDK4 | Ki | 1.2 |

| CDK6 | Ki | 0.1 |

| Cell Line | Parameter | Value |

| HCT-116 (Colon) | IC50 | 220 nM |

| MCF7 (Breast) | IC50 | 48 nM |

| CCNE1-amplified Patient-Derived Organoid | IC50 | 130 nM |

| Table 1: In Vitro Potency and Cellular Activity of this compound.[2][4] |

Preclinical Experimental Protocols

3.2.1. In Vitro Kinase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Recombinant human CDK2/cyclin E, CDK4/cyclin D1, and CDK6/cyclin D3 enzymes and a suitable substrate (e.g., a peptide derived from Rb) are prepared in a kinase buffer.

-

Compound Dilution: this compound is serially diluted to various concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor.

-

Detection: After incubation, the amount of phosphorylated substrate is quantified using a suitable method, such as a mobility shift microfluidic assay or an antibody-based detection method.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) is calculated by fitting the data to a dose-response curve.

3.2.2. Cell Proliferation Assay (General Protocol)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the sulforhodamine B (SRB) or CellTiter-Glo® assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against drug concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. pfizer.com [pfizer.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (PF-06873600) / Pfizer [delta.larvol.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Discovery and Development of PF-06873600: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

PF-06873600 is a first-in-class, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6.[1][2] Its development was driven by the need to overcome resistance to existing CDK4/6 inhibitors, a significant clinical challenge in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. By targeting CDK2 in addition to CDK4 and CDK6, PF-06873600 aims to provide a more durable therapeutic response. This technical guide details the discovery, mechanism of action, preclinical development, and clinical evaluation of PF-06873600, providing researchers and drug development professionals with a comprehensive understanding of this novel therapeutic agent.

Introduction: The Rationale for a CDK2/4/6 Inhibitor

The inhibition of CDK4 and CDK6 has proven to be a successful therapeutic strategy in HR+/HER2- breast cancer. However, a significant portion of patients either do not respond or develop resistance to these therapies. Preclinical studies have identified that reactivation of the cell cycle, often through the upregulation of Cyclin E and subsequent activation of CDK2, is a key mechanism of resistance to CDK4/6 inhibitors. This provided a strong rationale for the development of a compound that could simultaneously inhibit CDK2, CDK4, and CDK6 to preemptively address this resistance mechanism.[3][4]

Discovery and Lead Optimization

The discovery of PF-06873600 was the result of a focused drug discovery program at Pfizer.[2] The process involved the optimization of a chemical series of CDK2/4/6 inhibitors, employing techniques such as structure-based drug design and Free-Wilson analysis to enhance potency and selectivity.[2][5] Molecular dynamics simulations were also utilized to gain insights into the molecular interactions driving selectivity, particularly against the anti-target CDK9.[2][5] The optimization process led to the identification of PF-06873600 (designated as compound 22 in the primary publication) as a clinical candidate with a favorable overall profile, including high potency, selectivity, and desirable ADME (absorption, distribution, metabolism, and excretion) properties.[2][5]

Mechanism of Action

PF-06873600 exerts its anti-cancer effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6.[6] These kinases are critical regulators of the cell cycle. CDK4 and CDK6, in complex with D-type cyclins, initiate the phosphorylation of the retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing for the expression of genes required for the G1 to S phase transition. CDK2, in complex with Cyclin E, further phosphorylates Rb to promote S-phase entry and progression. By inhibiting these three CDKs, PF-06873600 effectively blocks Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[6]

Below is a diagram illustrating the CDK2/4/6 signaling pathway and the point of intervention by PF-06873600.

Caption: The CDK2/4/6 signaling pathway in cell cycle progression.

Preclinical Evaluation

In Vitro Potency and Selectivity

PF-06873600 demonstrated potent inhibition of its target kinases. The inhibitory constants (Ki) were determined to be 0.1 nM for CDK2, 1.2 nM for CDK4, and 0.1 nM for CDK6.[6] The compound also showed good selectivity against a panel of other kinases, a critical factor for minimizing off-target effects.

| Target | Ki (nM) |

| CDK2 | 0.1 |

| CDK4 | 1.2 |

| CDK6 | 0.1 |

| Table 1: In vitro inhibitory activity of PF-06873600 against target kinases. |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of PF-06873600 was evaluated in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. In preclinical studies, PF-06873600 demonstrated robust anti-tumor activity as a single agent and in combination with endocrine therapy in multiple in vivo tumor models.[3][4] For instance, in a CCNE1-amplified ovarian cancer xenograft model, PF-06873600 showed significant tumor growth inhibition. It was also effective in models of CDK4/6 inhibitor-resistant breast cancer.

Clinical Development

PF-06873600 entered a first-in-human, Phase I/IIa clinical trial (NCT03519178) to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[3] The study enrolled patients with various advanced solid tumors, including HR+/HER2- breast cancer, triple-negative breast cancer, and ovarian cancer.[3]

The diagram below outlines the workflow of the Phase I/IIa clinical trial.

Caption: Workflow of the Phase I/IIa clinical trial for PF-06873600.

Clinical Trial Results

The Phase I dose-escalation part of the study established a recommended dose for expansion (RDE) of 25 mg twice daily.[3] The most common treatment-related adverse events were nausea, anemia, and fatigue.[3] Preliminary efficacy data from the dose-expansion cohorts showed clinical activity in patients with HR+/HER2- metastatic breast cancer. In CDK4/6 inhibitor-pretreated patients (Part 2A), the objective response rate (ORR) was 6.7%.[3] In CDK4/6 inhibitor-naïve patients (Part 2C), the ORR was 22.7%.[3]

| Cohort | Treatment | Objective Response Rate (ORR) |

| Part 2A | PF-06873600 + Fulvestrant (post-CDK4/6i) | 6.7% |

| Part 2C | PF-06873600 + Fulvestrant (CDK4/6i-naïve) | 22.7% |

| Table 2: Preliminary efficacy of PF-06873600 in combination with fulvestrant in HR+/HER2- metastatic breast cancer. |

Experimental Protocols

In Vitro Kinase Assays

Detailed protocols for the in vitro kinase assays are typically found in the supplementary information of the primary publication.[2] Generally, these assays involve incubating the purified recombinant CDK/cyclin complexes with a peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method.

Cell-Based Assays

Cell proliferation assays were conducted to determine the effect of PF-06873600 on cancer cell growth. A common method is the use of a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Cells are seeded in multi-well plates, treated with a range of inhibitor concentrations, and cell viability is measured after a set incubation period (e.g., 72 hours).

In Vivo Xenograft Studies

Animal studies were performed in accordance with institutional guidelines. For xenograft studies, human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified size, mice are randomized into treatment and control groups. The investigational drug is administered orally at a defined dose and schedule. Tumor volume is measured regularly to assess treatment efficacy. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis.

Conclusion

PF-06873600 represents a rational and innovative approach to overcoming resistance to CDK4/6 inhibitors in breast cancer and potentially other malignancies. Its discovery and development have been guided by a strong understanding of the underlying biology of the cell cycle and mechanisms of drug resistance. The preclinical data demonstrated potent and selective inhibition of CDK2, 4, and 6, leading to significant anti-tumor activity. The early clinical trial results have shown a manageable safety profile and encouraging signs of clinical activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of PF-06873600 in various cancer settings.

References

- 1. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase 5 regulates E2F transcription factor through phosphorylation of Rb protein in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developmental Activation of the Rb–E2F Pathway and Establishment of Cell Cycle-regulated Cyclin-dependent Kinase Activity during Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Inhibition Profile of Ebvaciclib (PF-06873600), a CDK2, CDK4, and CDK6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core inhibitory profile of Ebvaciclib (also known as PF-06873600), a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinases (CDKs) 2, 4, and 6. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the mechanism of action, quantitative inhibitory data, and relevant experimental methodologies related to this clinical candidate.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of CDK2, CDK4, and CDK6.[1] These serine/threonine kinases are crucial regulators of cell cycle progression.[2] Specifically, CDK4 and CDK6, in complex with D-type cyclins, initiate the phosphorylation of the Retinoblastoma protein (Rb).[3][4] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for the transition from the G1 (presynthetic) to the S (synthesis) phase of the cell cycle.[4]

CDK2, primarily in complex with cyclin E, further phosphorylates Rb and also plays a critical role in the G1/S transition and S-phase progression.[4][5] By potently inhibiting CDK2, CDK4, and CDK6, this compound prevents the hyperphosphorylation of Rb, thereby maintaining Rb in its active, E2F-bound state.[3] This leads to a G1 cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor cell proliferation.[1][2] The dual inhibition of CDK2 and CDK4/6 is a therapeutic strategy to overcome potential resistance mechanisms to selective CDK4/6 inhibitors.[5][6]

Quantitative Inhibition Profile

This compound demonstrates potent inhibitory activity against its target kinases, as evidenced by low nanomolar and subnanomolar Ki values. The following table summarizes the quantitative data for this compound's inhibition of CDK2, CDK4, and CDK6.

| Target Kinase | Inhibition Constant (Ki) |

| CDK2 | 0.09 nM[2] / ~0.1 nM[3][7] |

| CDK4 | 0.13 nM[2] / ~1.2 nM[3][7] |

| CDK6 | 0.16 nM[2] / ~0.1 nM[3][7] |

Note: Discrepancies in reported Ki values may arise from different experimental conditions or assay formats.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical CDK/Rb signaling pathway and the points of intervention by this compound.

Caption: The CDK/Rb signaling pathway and this compound's inhibitory action.

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound's inhibitory profile are proprietary to the manufacturer, this section outlines generalized methodologies commonly employed in the characterization of CDK inhibitors.

Biochemical Kinase Assays (for Ki Determination)

The inhibitory activity of a compound against a specific kinase is typically determined using in vitro biochemical assays.

-

Principle: These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. The activity is often monitored by quantifying the phosphorylation of a substrate.

-

Generalized Protocol:

-

Reagents: Purified recombinant human CDK2/Cyclin E, CDK4/Cyclin D1, and CDK6/Cyclin D3 enzymes; a suitable substrate (e.g., a peptide derived from Rb protein); ATP (often radiolabeled, e.g., [γ-³³P]ATP); assay buffer; and the test compound (this compound).

-

Procedure:

-

The kinase, substrate, and varying concentrations of this compound are pre-incubated in the assay buffer in a multi-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, typically by the addition of a stop solution (e.g., EDTA).

-

The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. Alternatively, fluorescence-based methods (e.g., LanthaScreen™, HTRF®) can be employed using a specific antibody that recognizes the phosphorylated substrate.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.

-

Cell-Based Proliferation Assays

These assays assess the effect of the inhibitor on the growth and viability of cancer cell lines.

-

Principle: To measure the antiproliferative effect of a compound by quantifying the number of viable cells after a period of treatment.

-

Generalized Protocol:

-

Cell Culture: Cancer cell lines of interest (e.g., breast cancer, ovarian cancer cell lines) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).

-

Quantification of Viable Cells: The number of viable cells is determined using a variety of methods, such as:

-

MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells.

-

-

Data Analysis: The results are used to generate a dose-response curve, from which the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) can be calculated.

-

Generalized Experimental Workflow for CDK Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a CDK inhibitor like this compound.

Caption: A generalized experimental workflow for CDK inhibitor development.

Clinical Development

This compound has been investigated in clinical trials. For instance, the NCT03519178 study, a Phase 1/2a trial, evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound as a single agent and in combination with endocrine therapy in patients with various cancers, including hormone receptor-positive (HR+), HER2-negative breast cancer, triple-negative breast cancer, and ovarian cancer.[8][9] The study involved dose escalation and expansion cohorts.[8] While preliminary clinical activity was observed, further development was discontinued based on a strategic business decision.[8][10]

Conclusion

This compound is a potent, orally bioavailable inhibitor of CDK2, CDK4, and CDK6 with a well-defined mechanism of action centered on the inhibition of Rb phosphorylation and subsequent G1 cell cycle arrest. Its strong in vitro inhibitory profile has been demonstrated through biochemical assays. Preclinical and clinical studies have provided insights into its therapeutic potential. This technical guide serves as a foundational resource for understanding the core characteristics of this compound for scientific and drug development purposes.

References

- 1. This compound | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (PF-06873600) / Pfizer [delta.larvol.com]

- 6. researchgate.net [researchgate.net]

- 7. axonmedchem.com [axonmedchem.com]

- 8. cdn.pfizer.com [cdn.pfizer.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. News - this compound (PF-06873600) - LARVOL VERI [veri.larvol.com]

Ebvaciclib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebvaciclib (PF-06873600) is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2, CDK4, and CDK6).[1][2][3] Developed by Pfizer, it has been investigated for the treatment of various advanced cancers, primarily hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, with a focus on clinical findings from the first-in-human Phase I/IIa study (NCT03519178; Study C3661001).[4]

Mechanism of Action

This compound targets key regulators of the cell cycle, CDK2, CDK4, and CDK6.[1][2][3] In many cancers, the CDK4/6-cyclin D-retinoblastoma (Rb) protein pathway is dysregulated, leading to uncontrolled cell proliferation. This compound's inhibition of CDK4 and CDK6 prevents the phosphorylation of the Rb protein, thereby inducing G1 cell cycle arrest and inhibiting tumor growth.[2] Furthermore, by targeting CDK2, this compound has the potential to overcome resistance mechanisms to CDK4/6-selective inhibitors, which can involve the upregulation of cyclin E-CDK2 activity.

The following diagram illustrates the proposed mechanism of action of this compound in inducing cell cycle arrest:

Caption: Mechanism of this compound-induced G1 cell cycle arrest.

Pharmacokinetics

The primary source of human pharmacokinetic data for this compound is the Phase I/IIa clinical trial NCT03519178.[4] This study evaluated the safety, tolerability, and pharmacokinetics of this compound administered orally, both as a single agent and in combination with endocrine therapy.[4]

Clinical Pharmacokinetic Parameters

While the clinical trial synopsis and entries on ClinicalTrials.gov state that pharmacokinetic parameters including Cmax, Tmax, AUCinf, AUClast, apparent clearance (CL/F), and apparent volume of distribution (Vz/F) were determined, the specific quantitative results from the C3661001 study are not publicly available at this time.[4]

The study design involved dose escalation cohorts receiving this compound at doses ranging from 1 mg to 50 mg twice daily.[5] The recommended dose for expansion (RDE) was determined to be 25 mg twice daily.[5]

Table 1: Summary of Available Human Pharmacokinetic Information for this compound

| Parameter | Value | Source |

| Route of Administration | Oral | [2] |

| Dosing Regimen (Phase I/IIa) | 1 mg to 50 mg twice daily | [5] |

| Recommended Dose for Expansion (RDE) | 25 mg twice daily | [5] |

| Key Pharmacokinetic Parameters | Cmax, Tmax, AUCinf, AUClast, CL/F, Vz/F were assessed, but quantitative data are not publicly available. | [4] |

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic and absorption, distribution, metabolism, and excretion (ADME) data for this compound in animal models are not extensively published in the public domain. Preclinical studies are mentioned to have demonstrated a favorable ADME profile, which supported its advancement to clinical trials.[6]

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in both preclinical models and clinical studies, primarily through the assessment of target engagement and downstream effects on cell proliferation.

Target Inhibition

This compound has demonstrated potent inhibitory activity against its target kinases, as summarized in the table below.

Table 2: In Vitro Inhibitory Potency of this compound

| Target | Kᵢ (nM) | Source |

| CDK2 | 0.09 | [1][3] |

| CDK4 | 1.2 | [1] |

| CDK6 | 0.1 | [1] |

Clinical Pharmacodynamic Assessments

In the NCT03519178 clinical trial, the pharmacodynamic effects of this compound were assessed through the analysis of tumor biopsies for changes in markers of cell cycle progression and proliferation.[4]

-

Phosphorylated Retinoblastoma (pRb): A reduction in the levels of pRb, a direct downstream target of CDK4/6, was observed in tumor biopsies from patients treated with this compound, indicating target engagement.[7]

-

Ki67: A decrease in the percentage of Ki67-positive tumor cells, a marker of cell proliferation, was also reported, consistent with the intended mechanism of action of the drug.[7]

The specific quantitative reductions in pRb and Ki67 from the clinical trial have not been publicly released.

Experimental Protocols

Detailed, study-specific experimental protocols for the clinical and preclinical assessments of this compound are not fully available in the public domain. However, based on standard methodologies, the following provides an overview of the likely experimental approaches.

Pharmacokinetic Analysis in Clinical Trials

The pharmacokinetic parameters in the NCT03519178 study were likely determined through the following workflow:

Caption: General workflow for clinical pharmacokinetic analysis.

Blood samples are collected from patients at various time points after drug administration. Plasma is then separated and the concentration of this compound is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting concentration-time data are then analyzed using pharmacokinetic modeling software to determine key parameters.

Immunohistochemistry for pRb and Ki67

The assessment of pRb and Ki67 in tumor biopsies is performed using immunohistochemistry (IHC). While the specific antibody clones and staining conditions used in the NCT03519178 study are not detailed, a general protocol is outlined below.

Caption: General workflow for immunohistochemical analysis.

Protocol Steps:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.[8]

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.[9]

-

Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.[9]

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for either phosphorylated Rb or Ki67.[8][9]

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the antibody binding.[8]

-

Counterstaining: A counterstain, such as hematoxylin, is used to visualize cell nuclei.[8]

-

Scoring: The percentage of positively stained tumor cells is determined by a pathologist.[10] For Ki67, this is often reported as the Ki67 proliferation index.[10]

Conclusion

This compound is a potent oral inhibitor of CDK2, CDK4, and CDK6 that has demonstrated clinical activity in patients with advanced breast cancer. Its mechanism of action, involving the induction of cell cycle arrest, is supported by pharmacodynamic data showing target engagement and inhibition of proliferation in patient tumors. While a comprehensive pharmacokinetic profile from clinical studies is not yet publicly available, the completed Phase I/IIa trial provides a foundation for understanding its clinical behavior. Further publication of the detailed pharmacokinetic and pharmacodynamic data from the C3661001 study will be crucial for the continued development and understanding of this compound's therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (PF-06873600) | CDK2/4/6 inhibitor | Probechem Biochemicals [probechem.com]

- 4. cdn.pfizer.com [cdn.pfizer.com]

- 5. pfizer.com [pfizer.com]

- 6. This compound (PF-06873600) / Pfizer [delta.larvol.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. genomeme.ca [genomeme.ca]

- 9. Immunohistochemical detection of Retinoblastoma protein phosphorylation in human tumor samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PMC [pmc.ncbi.nlm.nih.gov]

Ebvaciclib: A Technical Guide to a First-in-Class CDK2/4/6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebvaciclib (PF-06873600) is a potent and orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDK) 2, 4, and 6.[1] By disrupting the cell cycle at the G1/S transition, this compound has demonstrated significant antineoplastic activity in preclinical models and has been evaluated in clinical trials for the treatment of various cancers, including hormone receptor-positive (HR+) breast cancer.[2][3] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data. Detailed experimental methodologies for key assays are also presented to support further research and development.

Chemical Structure and Properties

This compound is a pyrido[2,3-d]pyrimidin-7-one derivative with a complex chemical structure designed for high-affinity binding to the ATP-binding pocket of its target kinases.[4][5]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one | [6] |

| CAS Number | 2185857-97-8 | [2] |

| Molecular Formula | C₂₀H₂₇F₂N₅O₄S | [6] |

| Molecular Weight | 471.5 g/mol | [6] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| InChI | InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1 | [6] |

| InChIKey | QIEKHLDZKRQLLN-FOIQADDNSA-N | [2] |

| SMILES | C[C@]1(CCC[C@H]1N2C3=C(C=C(C2=O)C(F)F)C=NC(=N3)NC4CCN(CC4)S(=O)(=O)C)O |

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by potently inhibiting the kinase activity of CDK2, CDK4, and CDK6.[1] These kinases are crucial regulators of the cell cycle, particularly the transition from the G1 (growth) phase to the S (DNA synthesis) phase.

The canonical pathway involves the phosphorylation of the Retinoblastoma protein (pRb) by CDK4/6-cyclin D and CDK2-cyclin E complexes. Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression. By inhibiting CDK2, CDK4, and CDK6, this compound prevents the hyperphosphorylation of pRb, maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest, preventing cancer cell proliferation.[2]

Signaling Pathway Diagram:

Caption: this compound's inhibition of the CDK-pRb-E2F signaling pathway.

Pharmacological Properties

Pharmacodynamics

This compound is a highly potent inhibitor of CDK2, CDK4, and CDK6, with inhibitory constants (Ki) in the low nanomolar range. This potent activity translates to effective inhibition of cell proliferation in various cancer cell lines. While detailed clinical pharmacodynamic data from the NCT03519178 trial, such as specific biomarker modulation in patient samples, are not fully available in the public domain, preclinical studies have demonstrated target engagement through reduced pRb phosphorylation.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Ki (nM) | Reference(s) |

| CDK2 | 0.09 | [1] |

| CDK4 | 0.13 | [1] |

| CDK6 | 0.16 | [1] |

Pharmacokinetics

This compound is designed for oral bioavailability.[1] The clinical trial NCT03519178 was designed to evaluate the pharmacokinetic profile of this compound in cancer patients. However, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from this trial have not been made publicly available in detail. Preclinical studies have indicated a pharmacokinetic profile suitable for clinical development.[4]

Table 3: Pharmacokinetic Parameters of this compound (Clinical Data Not Publicly Available)

| Parameter | Value | Reference(s) |

| Cmax | N/A | |

| Tmax | N/A | |

| AUC | N/A | |

| Half-life | N/A |

Experimental Protocols

Detailed experimental protocols from the primary research and clinical studies are proprietary. However, based on standard methodologies in the field, the following sections outline the likely approaches used to characterize this compound.

Synthesis of this compound

The chemical synthesis of this compound is described in the "Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer" in the Journal of Medicinal Chemistry.[5][7] While the full, step-by-step protocol is detailed in the publication's supplementary information, the general approach involves a multi-step synthesis to construct the core pyrido[2,3-d]pyrimidin-7-one scaffold followed by the addition of the side chains.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

Objective: To determine the inhibitory potency (e.g., IC₅₀ or Ki) of this compound against CDK2, CDK4, and CDK6.

Materials:

-

Recombinant human CDK2/Cyclin E, CDK4/Cyclin D1, and CDK6/Cyclin D3 enzymes.

-

Substrate peptide (e.g., a derivative of the Retinoblastoma protein).

-

ATP (Adenosine triphosphate).

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Microplate reader.

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and this compound (or DMSO for control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Proliferation and Cell Cycle Analysis (Generalized Protocol)

Objective: To assess the effect of this compound on cancer cell proliferation and cell cycle distribution.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells).

-

Cell culture medium and supplements.

-

This compound at various concentrations.

-

Cell proliferation assay reagent (e.g., CellTiter-Glo®).

-

Propidium iodide (PI) staining solution for cell cycle analysis.

-

Flow cytometer.

Procedure (Proliferation Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Measure cell viability using a luminescence-based cell proliferation assay.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition).

Procedure (Cell Cycle Analysis):

-

Treat cells with this compound at a relevant concentration for 24-48 hours.

-

Harvest, wash, and fix the cells in cold 70% ethanol.

-

Stain the cells with a solution containing propidium iodide and RNase A.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram:

Caption: A logical workflow for the preclinical and clinical evaluation of this compound.

Clinical Development

This compound has been investigated in a Phase 1/2a clinical trial (NCT03519178) to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity as a single agent and in combination with endocrine therapy in patients with advanced cancers, including HR+/HER2- metastatic breast cancer, ovarian cancer, and triple-negative breast cancer.[8] While the trial has been terminated, preliminary results suggested a manageable safety profile and signs of clinical activity.[9][10] Detailed results and the full clinical dataset are not entirely available in the public domain.

Conclusion

This compound is a potent, first-in-class, orally bioavailable inhibitor of CDK2, CDK4, and CDK6 with a well-defined mechanism of action targeting the G1/S phase of the cell cycle. Preclinical data demonstrated significant anti-proliferative activity in cancer models. While clinical development has been discontinued, the data generated from its investigation provide valuable insights for the development of next-generation CDK inhibitors and strategies to overcome resistance to existing therapies. Further publication of the complete clinical trial data would be beneficial to the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound (PF-06873600) / Pfizer [delta.larvol.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.pfizer.com [cdn.pfizer.com]

- 9. News - this compound (PF-06873600) - LARVOL VERI [veri.larvol.com]

- 10. Seize the engine: Emerging cell cycle targets in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of PF-06873600: A Technical Overview for Oncology Researchers

Introduction: PF-06873600, also known as ebvaciclib, is a potent and orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDKs) 2, 4, and 6. Dysregulation of the CDK/cyclin axis is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention. PF-06873600 was developed to address both primary oncogenic drivers and mechanisms of resistance to existing CDK4/6 inhibitors, particularly those involving cyclin E (CCNE1) amplification and subsequent CDK2 activation. This technical guide provides a comprehensive summary of the preclinical data for PF-06873600, focusing on its mechanism of action, in vitro and in vivo antitumor activity, and associated experimental methodologies.

Mechanism of Action and Signaling Pathway

PF-06873600 exerts its anticancer effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6. These kinases are critical regulators of cell cycle progression. CDK4 and CDK6, in complex with D-type cyclins, initiate the phosphorylation of the retinoblastoma protein (Rb) in the G1 phase. This initial phosphorylation is followed by hyperphosphorylation of Rb by the CDK2/cyclin E complex, leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for S-phase entry and DNA replication. By inhibiting CDK2, CDK4, and CDK6, PF-06873600 prevents Rb phosphorylation, thereby maintaining Rb in its active, E2F-bound state. This leads to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.

Quantitative In Vitro Data

The in vitro activity of PF-06873600 has been characterized through various biochemical and cell-based assays. The inhibitory potency against its primary targets and its anti-proliferative effects in cancer cell lines are summarized below.

| Target | Assay Type | Result (Ki) |

| CDK2 | Biochemical | 0.09 nM |

| CDK4 | Biochemical | 0.13 nM |

| CDK6 | Biochemical | 0.16 nM |

| Table 1: Inhibitory Potency of PF-06873600 Against Cyclin-Dependent Kinases. |

| Cell Line | Cancer Type | Assay | Result (EC50/IC50) |

| OVCAR-3 | Ovarian Cancer | Proliferation | 19 nM and 45 nM |

| HCC1806 | Triple-Negative Breast Cancer | Proliferation | 18.7 - 63.5 nM |

| COV362 | Ovarian Cancer | Proliferation | 18.7 - 63.5 nM |

| CAOV3 | Ovarian Cancer | Proliferation | 18.7 - 63.5 nM |

| Table 2: Anti-proliferative Activity of PF-06873600 in Various Cancer Cell Lines. |

In Vitro Experimental Protocols

Cell Proliferation Assay

The anti-proliferative activity of PF-06873600 was assessed using a CyQuant-based assay.

Methodology:

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of PF-06873600 or vehicle control (DMSO) for 5 days.

-

Cell Lysis and Staining: After the incubation period, the culture medium was removed, and cells were lysed. The DNA was stained with a fluorescent dye from the CyQuant kit.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the number of cells, was measured using a plate reader.

-

Data Analysis: The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Cycle Analysis

The effect of PF-06873600 on cell cycle distribution was determined by 5-ethynyl-2´-deoxyuridine (EdU) incorporation and DNA content analysis.

Methodology:

-

Cell Treatment: Cells were treated with PF-06873600 or vehicle for 24 hours.

-

EdU Labeling: A short pulse of EdU (e.g., 2 hours) was added to the culture medium to label cells undergoing DNA synthesis (S-phase).

-

Cell Fixation and Permeabilization: Cells were harvested, fixed, and permeabilized to allow for antibody and dye entry.

-

EdU Detection: The incorporated EdU was detected using a click chemistry reaction with a fluorescently labeled azide.

-

DNA Staining: Total DNA content was stained with a fluorescent dye such as FxCycle Violet.

-

Flow Cytometry: The fluorescence of both the EdU and the DNA stain was measured by flow cytometry.

-

Data Analysis: The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle was quantified using flow cytometry analysis software.

In Vivo Antitumor Activity

PF-06873600 has demonstrated significant single-agent antitumor activity in multiple in vivo models. A notable example is the OVCAR-3 ovarian cancer xenograft model.

| Animal Model | Cancer Type | Treatment | Dosing | Result |

| Nude Mice | Ovarian Cancer (OVCAR-3 Xenograft) | PF-06873600 | 50 mg/kg, oral | ~90% tumor growth inhibition |

| Table 3: In Vivo Efficacy of PF-06873600 in an Ovarian Cancer Xenograft Model. |

In Vivo Experimental Protocol: Xenograft Study

The in vivo efficacy of PF-06873600 was evaluated in a subcutaneous xenograft model.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., nude mice) were used.

-

Tumor Cell Implantation: OVCAR-3 ovarian cancer cells were implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and mice were then randomized into treatment and control groups.

-

Drug Administration: PF-06873600 was administered orally at the specified dose and schedule. The control group received the vehicle.

-

Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumor tissues could be collected to assess target engagement by measuring the levels of phosphorylated Rb.

Conclusion

The preclinical data for PF-06873600 demonstrate its potent and selective inhibition of CDK2, CDK4, and CDK6. This activity translates to effective inhibition of cell proliferation in various cancer cell lines, particularly those with CCNE1 amplification, and significant tumor growth inhibition in in vivo models. The mechanism of action, centered on the induction of G1 cell cycle arrest, provides a strong rationale for its clinical development in cancers with a dysregulated cell cycle. The detailed methodologies provided herein offer a framework for researchers to further investigate the therapeutic potential of PF-06873600 and similar CDK inhibitors.

Ebvaciclib role in cell cycle regulation and apoptosis

An In-Depth Technical Guide on Ebvaciclib: Role in Cell Cycle Regulation and Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (also known as PF-06873600) is an orally bioavailable, small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It potently and selectively targets CDK2, CDK4, and CDK6, which are key regulators of cell cycle progression.[1][3] Dysregulation of these CDKs is a common feature in many cancers, making them a critical therapeutic target.[2][4] this compound has been investigated in clinical trials for the treatment of various advanced or metastatic solid tumors, most notably in hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer, both as a monotherapy and in combination with endocrine therapies.[1][5] This technical guide elucidates the core mechanism of action of this compound, focusing on its dual roles in enforcing cell cycle arrest and inducing apoptosis.

Core Mechanism of Action: Cell Cycle Regulation

The progression of a cell from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled primarily by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. These kinases work sequentially to phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[6] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes necessary for DNA replication and S-phase entry.[7]

Upon receiving mitogenic signals, Cyclin D levels rise, activating CDK4 and CDK6. This complex initiates the phosphorylation of Rb. Subsequently, the CDK2-Cyclin E complex hyperphosphorylates Rb, causing a conformational change that leads to the release of E2F.[6] Liberated E2F then activates the transcription of target genes, driving the cell past the restriction point and committing it to another round of division.[7]

This compound exerts its anti-proliferative effects by potently inhibiting the kinase activity of CDK2, CDK4, and CDK6.[1] This inhibition prevents the phosphorylation of Rb, locking it in its active, hypophosphorylated state.[1] As a result, Rb remains bound to E2F, transcription of S-phase genes is suppressed, and the cell is unable to transition from the G1 to the S phase, leading to a G1 phase cell-cycle arrest.[1] This mechanism effectively halts the proliferation of tumor cells that are dependent on the CDK/Rb pathway for growth.[2]

Induction of Apoptosis

Beyond cytostatic cell cycle arrest, the inhibition of CDKs by this compound can also lead to the induction of apoptosis, or programmed cell death.[2][3] While sustained G1 arrest can itself be a trigger for apoptosis, CDK inhibitors can also influence apoptotic signaling pathways more directly. The precise apoptotic mechanism for this compound is not fully detailed in current literature, but like other CDK inhibitors, it is thought to primarily involve the intrinsic (mitochondrial) pathway.[7][8]

The intrinsic apoptotic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8] In healthy cells, anti-apoptotic proteins restrain the pro-apoptotic members. Cellular stress, such as that induced by prolonged cell cycle arrest from this compound treatment, can tip this balance. This leads to the activation of Bax and Bak, which oligomerize and form pores in the mitochondrial outer membrane, an event known as mitochondrial outer membrane permeabilization (MOMP).[8]

MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[8] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the "apoptosome." This complex then recruits and activates pro-caspase-9, which in turn activates downstream effector caspases like caspase-3. These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of cell death.[8]

Quantitative Data Summary

The efficacy of this compound has been quantified in both preclinical and clinical settings. Its potency against its target kinases is demonstrated by low nanomolar inhibitory constants, and preliminary clinical trials have shown evidence of anti-tumor activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | Kᵢ (Inhibitory Constant) |

|---|---|

| CDK2 | ~0.09 - 0.1 nM[1][3] |

| CDK6 | ~0.1 - 0.16 nM[1][3] |

| CDK4 | ~0.13 - 1.2 nM[1][3] |

Table 2: Preliminary Clinical Efficacy in HR+/HER2- Metastatic Breast Cancer (Study C3661001)

| Patient Cohort | Treatment | Median Progression-Free Survival (PFS) | Disease Control Rate (DCR)¹ |

|---|---|---|---|

| Post-CDK4/6i (Part 2A) | This compound + Fulvestrant | 5.6 months[9] | 59% in 59 patients who had progressed on a prior CDK4/6i[10] |

| CDK4/6i Naïve (Part 2C) | This compound + Fulvestrant | 11.1 months[9] | Not Reported |

¹DCR indicates the achievement of complete response, partial response, or stable disease.[10]

Key Experimental Protocols

To assess the biological effects of this compound, several key in vitro assays are essential. The following are detailed protocols for evaluating its impact on cell proliferation, cell cycle distribution, and target protein modulation.

Cell Proliferation Assay for IC₅₀ Determination

Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. A typical concentration range would be 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Record the luminescence values. Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the log concentration of this compound and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.[11][12]

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at relevant concentrations (e.g., 1x and 10x the IC₅₀) and a vehicle control for 24-48 hours.[13]

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[13]

-

Fixation: Discard the supernatant, wash the pellet with cold PBS, and resuspend in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[13]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a propidium iodide (PI) staining solution that contains RNase A to degrade RNA. Incubate in the dark at room temperature for 30 minutes.[13]

-

Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells and use a linear scale for the PI fluorescence channel.

-

Data Analysis: Analyze the resulting DNA content histogram using modeling software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase compared to the control would indicate a G1 arrest.[13]

Western Blot Analysis of CDK Pathway Modulation

Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of Rb and levels of other cell cycle proteins.

Methodology:

-

Cell Culture and Lysis: Seed cells in 6-well plates and treat with this compound at desired concentrations and time points. After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[14]

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-Rb (e.g., Ser807/811), total Rb, Cyclin D1, CDK4, CDK2, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[13]

-

Data Analysis: Quantify band intensities using software like ImageJ. A decrease in the ratio of phospho-Rb to total Rb would confirm the inhibitory activity of this compound on the CDK4/6 pathway.

Conclusion

This compound is a potent dual inhibitor of CDK2, CDK4, and CDK6 that disrupts the cell cycle and can induce apoptosis in cancer cells. Its primary mechanism involves blocking the phosphorylation of the Rb protein, which enforces a G1 cell cycle arrest and prevents tumor cell proliferation.[1] The ability to also target CDK2 provides a potential advantage in overcoming resistance to first-generation CDK4/6-selective inhibitors, where CDK2 activity can be a compensatory escape mechanism.[1][15] Quantitative data from preclinical and early-phase clinical studies support its potent anti-neoplastic activity.[3][9] The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuanced cellular and molecular impacts of this compound and similar CDK inhibitors in various cancer models. Future research will likely focus on identifying predictive biomarkers for patient stratification and exploring novel combination strategies to further enhance its therapeutic efficacy.[16]

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. News - this compound (PF-06873600) - LARVOL VERI [veri.larvol.com]

- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of abemaciclib, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cdn.pfizer.com [cdn.pfizer.com]

- 10. Seize the engine: Emerging cell cycle targets in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ww2.amstat.org [ww2.amstat.org]

- 12. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. "Cyclin Dependent Kinase 4/6 as a Therapeutic Target in the Treatment of Glioblastoma " by Oluwademilade Nuga [digitalcommons.wayne.edu]

Ebvaciclib: An In-Depth Technical Guide on its In Vitro and In Vivo Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebvaciclib (PF-06873600) is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6.[1] By targeting these key regulators of the cell cycle, this compound has demonstrated significant anti-proliferative activity in preclinical models and has been evaluated in clinical trials for the treatment of various cancers.[2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo activity of this compound, detailing its mechanism of action, experimental protocols, and key quantitative data to support further research and development.

Mechanism of Action

This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6.[1] These kinases are critical for cell cycle progression, particularly through the G1/S phase transition. Inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F in an inactive state. This leads to a G1 cell cycle arrest.[4] The additional inhibition of CDK2 is hypothesized to overcome resistance mechanisms to selective CDK4/6 inhibitors, such as those driven by cyclin E amplification.[2] The combined inhibition of CDK2, 4, and 6 by this compound results in a robust blockade of cell cycle progression, leading to apoptosis in tumor cells.[3]

In Vitro Activity

Enzyme Inhibition

This compound is a potent inhibitor of CDK2, CDK4, and CDK6 with Ki values in the low to sub-nanomolar range. The inhibitory activity against a panel of CDKs and other kinases demonstrates its selectivity.

| Target | Ki (nM) |

| CDK2/cyclin A | 0.09 |

| CDK4/cyclin D1 | 0.13 |

| CDK6/cyclin D3 | 0.16 |

| Data from MedChemExpress[1] |

Cellular Activity

This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell growth are presented below.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-116 | Colon Carcinoma | 220 |

| MCF7 | Breast Adenocarcinoma | 48 |

| Data from MedChemExpress[1] |

In Vivo Activity

Xenograft Models

The anti-tumor efficacy of this compound has been evaluated in various xenograft models. Oral administration of this compound led to significant tumor growth inhibition (TGI) in a dose-dependent manner.

| Model | Cancer Type | Dosing | TGI (%) |

| OVCAR3 Xenograft | Ovarian Cancer | 50 mg/kg, BID, oral | 90 |

| Data from a 2021 publication[2] |

Experimental Protocols

Kinase Inhibition Assay (Ki Determination)

The inhibitory activity of this compound against CDK enzymes was determined using a competitive binding assay. Recombinant human CDK/cyclin complexes were incubated with a fluorescently labeled ATP-competitive ligand and varying concentrations of this compound. The displacement of the fluorescent ligand was measured, and the Ki values were calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (IC50 Determination)

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). The luminescence signal, proportional to the number of viable cells, was measured using a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.[5]

In Vivo Xenograft Studies

Female athymic nude mice were subcutaneously inoculated with cancer cells. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was formulated in a suitable vehicle and administered orally at the specified dose and schedule. Tumor volumes were measured regularly using calipers. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. All animal procedures were conducted in accordance with institutional guidelines.[2]

Clinical Development